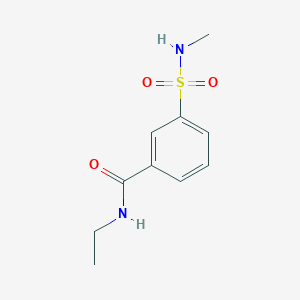

N-ethyl-3-(methylsulfamoyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-(methylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-12-10(13)8-5-4-6-9(7-8)16(14,15)11-2/h4-7,11H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWASIYBQAKUPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N Ethyl 3 Methylsulfamoyl Benzamide Scaffolds

Established Synthetic Routes for Sulfamoyl Benzamide (B126) Derivatives

The traditional synthesis of sulfamoyl benzamide derivatives is a well-documented process, often starting from substituted benzoic acids. This linear approach allows for the systematic introduction of desired functionalities at both the sulfonamide and carboxamide positions.

The generation of an aryl sulfonyl chloride is a critical initial step in the synthesis of the target scaffold. This electrophilic intermediate is poised for subsequent reaction with an amine to form the sulfonamide linkage. Several methods are employed for this transformation, with the choice often depending on the starting material and desired substitution pattern.

One of the most direct methods is the electrophilic aromatic substitution on arenes or benzoic acids using chlorosulfonic acid. nih.govrsc.org This approach can directly install the chlorosulfonyl group onto the aromatic ring. rsc.org For electron-deficient starting materials like benzoic acid, the reaction may require slightly elevated temperatures and an excess of the reagent to proceed efficiently. nih.gov Another common route involves the oxidation of thiols or their derivatives. The oxidative chlorination of thiols can be achieved with various reagents, including chlorine gas, N-chlorosuccinimide (NCS), or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.orgcbijournal.comucl.ac.uk The Meerwein reaction offers an alternative pathway, converting an aniline (B41778) to a sulfonyl chloride via a diazonium salt intermediate, which then reacts with sulfur dioxide in the presence of a copper catalyst. rsc.orgacs.org

| Starting Material | Reagent(s) | Method | Reference |

|---|---|---|---|

| Benzoic Acid | Chlorosulfonic Acid (ClSO₃H) | Electrophilic Aromatic Substitution | nih.govrsc.org |

| Thiol/Disulfide | N-Chlorosuccinimide (NCS), H₂O₂, SOCl₂ | Oxidative Chlorination | organic-chemistry.orgcbijournal.com |

| Aryl Amine (Aniline) | NaNO₂, HCl, SO₂, Cu catalyst | Meerwein Reaction (via Diazonium Salt) | rsc.orgacs.org |

| Aryl Halide | DABSO, Pd catalyst | Palladium-Catalyzed Coupling | organic-chemistry.org |

Once the aryl sulfonyl chloride is formed, the next step is the formation of the sulfonamide bond through a coupling reaction with a primary or secondary amine. This is a conventional and generally high-yielding reaction where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. rsc.orgucl.ac.uk

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com For the synthesis of the N-methylsulfamoyl moiety in the target compound, methylamine (B109427) would be the amine of choice. The scope of this reaction is broad, accommodating a wide variety of amines, including primary, secondary, and anilinic amines, allowing for the synthesis of a diverse library of sulfonamide derivatives. nih.govnih.gov More advanced methods include the electrochemical oxidative coupling of thiols and amines, which offers an environmentally benign alternative by using electricity to drive the transformation. acs.orgrsc.org Copper-catalyzed N-arylation of sulfonamides with aryl halides has also emerged as a powerful technique. nih.gov

| Reactants | Conditions/Catalyst | Method | Reference |

|---|---|---|---|

| Aryl Sulfonyl Chloride + Amine | Base (e.g., Pyridine, Triethylamine) | Classical Nucleophilic Substitution | rsc.orgcbijournal.com |

| Thiol + Amine | Electricity (Electrochemical Cell) | Electrochemical Oxidative Coupling | acs.org |

| Aryl Halide + Sulfonamide | Copper Salts, Ligands (e.g., Oxalamides) | Copper-Catalyzed N-Arylation | nih.gov |

| Sulfonyl Fluoride + Silyl Amine | Ca(NTf₂)₂ | Sulfur Fluoride Exchange (SuFEx) | organic-chemistry.org |

The final key transformation in constructing the N-ethyl-3-(methylsulfamoyl)benzamide scaffold is the formation of the amide bond. This involves coupling the carboxylic acid group of the 3-(methylsulfamoyl)benzoic acid intermediate with an amine, in this case, ethylamine.

A widely used and reliable method for this step is carbodiimide-mediated coupling. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activator like 4-(dimethylamino)pyridine (DMAP), facilitate the condensation of the carboxylic acid and amine by converting the hydroxyl group of the acid into a better leaving group. nih.govaklectures.comnih.gov Another standard approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netwikipedia.org The resulting acyl chloride readily reacts with the amine to form the desired amide. libretexts.org Direct condensation of carboxylic acids and amines is also possible, though it often requires more forcing conditions, such as high temperatures. libretexts.orgacs.org

| Reactants | Reagents/Conditions | Method | Reference |

|---|---|---|---|

| Carboxylic Acid + Amine | EDC, DMAP or DCC | Carbodiimide Coupling | nih.govaklectures.comnih.gov |

| Carboxylic Acid + Amine | SOCl₂ or (COCl)₂ followed by amine | Acid Chloride Formation | researchgate.netlibretexts.org |

| Carboxylic Acid + Amine | High Temperature (e.g., 250°C) | Direct Thermal Condensation | acs.org |

| Potassium Acyltrifluoroborate + Amine | Chlorinating agents in water | Aqueous Amide Formation | organic-chemistry.org |

The synthesis of complex sulfamoyl benzamides relies on the logical sequencing of the fundamental reactions described above. A common linear protocol begins with the chlorosulfonation of a benzoic acid derivative, followed by reaction with a first amine to form the sulfamoylbenzoic acid intermediate, and concluding with an amide coupling reaction with a second, different amine. nih.govnih.gov This step-by-step approach allows for the controlled and differential functionalization of both the sulfonamide and carboxamide moieties. nih.gov

Researchers have also developed "one-pot" or "telescoped" procedures to improve efficiency. nih.gov For instance, after the initial chlorosulfonation, the resulting sulfonyl chloride can be treated with an excess of a single amine to achieve simultaneous formation of both the sulfonamide and the carboxamide, which is particularly useful when identical substituents are desired on both nitrogen atoms. nih.gov These sequential and one-pot strategies provide versatile tools for medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship studies. nih.gov

| Protocol Type | Description | Key Steps | Reference |

|---|---|---|---|

| Linear Synthesis | Stepwise formation of functional groups, allowing for different substituents. | 1. Chlorosulfonation 2. Sulfonamide Formation 3. Amide Formation | nih.govnih.govresearchgate.net |

| One-Pot Bis-amidation | Simultaneous formation of sulfonamide and carboxamide using excess amine. | 1. Chlorosulfonation 2. Reaction with excess amine | nih.gov |

| Decarboxylative Halosulfonylation | One-pot conversion of aromatic acids to sulfonamides via a sulfonyl chloride intermediate. | 1. Decarboxylative Chlorosulfonylation 2. In-situ Amination | nih.gov |

| Thiol-to-Sulfonamide | In-situ generation of sulfonyl chloride from a thiol followed by immediate amination. | 1. Oxidative Chlorination 2. In-situ Amination | organic-chemistry.orgcbijournal.com |

Advanced Synthetic Approaches

While established batch methods are effective, modern synthetic chemistry seeks more efficient, safer, and scalable processes. Advanced approaches, such as continuous-flow synthesis, are being applied to the production of sulfonamide-containing scaffolds to address these goals.

Continuous-flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of sulfonamides and their intermediates. youtube.comgoogle.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to enhanced selectivity and higher yields. rsc.org

Derivatization and Structural Modification at Key Moieties

Structural modifications of the this compound scaffold are strategically focused on its three primary components: the benzamide group, the sulfamoyl group, and the central benzene (B151609) ring which acts as an aryl linker. By systematically altering the substituents at these key positions, chemists can fine-tune the molecule's physicochemical properties.

The N-ethylamide portion of the scaffold is a primary target for derivatization to explore structure-activity relationships (SAR). The ethyl group can be readily substituted with a wide array of alternative alkyl, cycloalkyl, and arylmethyl groups by employing different primary or secondary amines during the final amide coupling step of the synthesis. nih.gov This modification directly influences the steric bulk, lipophilicity, and hydrogen-bonding capacity of the molecule's "western" region.

For instance, in related sulfamoylbenzamide series, the N-substituent has been varied extensively. Modifications range from simple linear alkyl chains like n-butylamine to more complex and sterically hindered groups such as 2,2-dimethylpropyl (neopentyl), isobutyl, and adamantyl-containing moieties. nih.govgoogle.com Aromatic and heterocyclic amines, including substituted anilines and morpholine-derived amines, have also been successfully incorporated to introduce different electronic and solubility characteristics. nih.govgoogle.comnih.gov

Table 1: Examples of N-Substituent Modifications on the Benzamide Moiety

| Entry | Original N-Substituent | Modified N-Substituent | Representative Compound Name |

| 1 | Ethyl | 2,2-dimethylpropyl | 4-bromo-N-(2,2-dimethylpropyl)-3-(piperidine-1-sulfonyl)-benzamide google.com |

| 2 | Ethyl | Isobutyl | 3-(N-benzyl-N-methylsulfamoyl)-4-bromo-N-isobutyl-benzamide google.com |

| 3 | Ethyl | 4-chlorophenyl | N-(4-chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide nih.gov |

| 4 | Ethyl | 4-methoxyphenyl | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide nih.govnih.gov |

| 5 | Ethyl | n-Butyl | N-n-butyl-3-(N-cyclopropylsulfamoyl)benzamide nih.gov |

| 6 | Ethyl | 1-adamantan-1-ylethyl | N-(1-adamantan-1-ylethyl)-4-methyl-3-(piperidine-1-sulfonyl)-benzamide google.com |

Sulfamoyl Group Substituent Variations

The N-methylsulfamoyl group is another critical site for chemical derivatization. The synthetic route, which typically involves reacting a 3-(chlorosulfonyl)benzoyl chloride intermediate with an amine, allows for significant diversity at this position. nih.govnih.gov By selecting different amines, the properties of the sulfonamide functional group can be systematically altered.

Research on analogous scaffolds demonstrates the replacement of the methyl group with various other substituents. Both primary and secondary amines have been utilized to generate a library of derivatives. For example, small, constrained rings like cyclopropylamine (B47189) have been used, as have larger secondary cyclic amines such as morpholine (B109124), piperidine, and pyrrolidine. nih.govgoogle.com The incorporation of a benzyl (B1604629) group, as in N-benzyl-N-methylamine, introduces aromatic character and increased lipophilicity. google.com These modifications can influence the molecule's binding interactions, solubility, and metabolic stability. researchgate.net

Table 2: Examples of Substituent Variations on the Sulfamoyl Nitrogen

| Entry | Original N-Substituent | Modified N-Substituent(s) | Representative Compound Name |

| 1 | Methyl | Cyclopropyl | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid nih.gov |

| 2 | Methyl | Morpholine ring | N-(2,2-dimethylpropyl)-4-methyl-3-(morpholine-4-sulfonyl)-benzamide google.com |

| 3 | Methyl | Piperidine ring | 4-bromo-N-(2,2-dimethylpropyl)-3-(piperidine-1-sulfonyl)-benzamide google.com |

| 4 | Methyl | Pyrrolidine ring | 4-bromo-N-(2,2-dimethylpropyl)-3-(pyrrolidine-1-sulfonyl)-benzamide google.com |

| 5 | Methyl | Benzyl, Methyl | 3-(N-benzyl-N-methylsulfamoyl)-4-bromo-N-(2,2-dimethylpropyl)-benzamide google.com |

| 6 | Methyl | Cyclopentyl | N-cyclopentyl-2-fluoro-5-((3,4,5-trifluorophenyl)carbamoyl)benzenesulfonamide nih.gov |

Modifications on Alkyl and Aryl Linkers

The term "linker" in the context of the this compound scaffold can refer to two key areas: the central phenyl ring that connects the benzamide and sulfamoyl moieties, and the alkyl chains attached to the nitrogen atoms.

Alkyl Linker Modifications: The concept of modifying linkers can also be applied by analogy from other benzamide-containing compounds where the distance between key pharmacophoric elements is systematically varied. mdpi.com For example, studies on FtsZ inhibitors involved elongating a methylenoxy linker to an ethylenoxy or propylenoxy chain to optimize spatial orientation. mdpi.com While this compound lacks such a discrete linker, the principle of altering the length and flexibility of the N-alkyl groups on the benzamide and sulfamoyl moieties serves a similar purpose, effectively adjusting the positioning of peripheral functional groups relative to the central aromatic core. The replacement of a simple ethyl or methyl group with a longer chain or a more rigid cycloalkyl group falls within this strategic approach. nih.govgoogle.com

Structure Activity Relationship Sar Studies of N Ethyl 3 Methylsulfamoyl Benzamide Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of N-ethyl-3-(methylsulfamoyl)benzamide analogs can be significantly modulated by the nature and position of substituents on the aromatic ring. These modifications can alter the electronic properties, steric profile, and conformational flexibility of the molecule, thereby influencing its interaction with biological targets.

The electronic nature of substituents on the benzamide (B126) ring plays a pivotal role in determining the biological activity of this compound analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's potency and selectivity.

Research on a series of sulfamoyl-benzamide derivatives has demonstrated that the presence of an electron-withdrawing chlorine atom on the phenyl ring attached to the amide group enhances inhibitory activity against certain enzymes. For instance, a compound with a chlorophenyl attachment showed significantly better activity compared to a similar analog with a methoxyphenyl (an electron-donating group) attachment. This suggests that the resonance effects of EWGs can be beneficial for the biological activity of this class of compounds. nih.gov

The following table summarizes the effect of electron-withdrawing and electron-donating groups on the activity of sulfamoyl-benzamide analogs.

| Compound ID | Amide Substituent | Nature of Substituent | Relative Activity |

| Analog 1 | Chlorophenyl | Electron-Withdrawing | High |

| Analog 2 | Methoxyphenyl | Electron-Donating | Low |

| Analog 3 | 3-Trifluoromethylphenyl | Electron-Withdrawing | High |

| Analog 4 | 3,4-Dichlorophenyl | Electron-Withdrawing | High |

This table is a representation of findings from SAR studies and relative activities are based on the provided search results.

Steric hindrance and conformational constraints are critical factors in the design of this compound analogs. The size and spatial arrangement of substituents can dictate the molecule's ability to adopt the optimal conformation for binding to its biological target.

Introducing bulky substituents can lead to steric clashes, potentially reducing or abolishing biological activity. Conversely, carefully chosen steric bulk can enhance selectivity by preventing the molecule from binding to off-target sites. Conformational constraints, such as the introduction of cyclic structures or double bonds, can lock the molecule into a more rigid and biologically active conformation, which can lead to an increase in potency.

While specific studies on the steric and conformational effects on this compound itself are not detailed in the provided results, the general principles of medicinal chemistry suggest that these factors would be highly influential. For example, the size of the N-alkyl group on the sulfamoyl moiety and the substitution pattern on the benzamide ring would be expected to impact the molecule's three-dimensional shape and, consequently, its biological activity.

Role of Core Structural Elements in Activity

The fundamental framework of this compound, comprising the benzamide backbone and the sulfamoyl functionality, is integral to its biological activity. Understanding the contribution of each of these core elements is essential for designing effective analogs.

The benzamide backbone serves as a crucial scaffold for the spatial orientation of key functional groups. The amide linkage is a key structural feature, often involved in hydrogen bonding interactions with biological targets. The stability and planarity of the benzamide core are important for maintaining the correct geometry for receptor binding.

In a broad range of biologically active compounds, the benzamide moiety is a recurring motif, highlighting its importance as a pharmacophore. Its ability to present substituents in a well-defined manner makes it a versatile template in drug design.

The sulfamoyl group (-SO2NH-) is a critical determinant of the biological activity in this class of compounds. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule to its target. The sulfonamide moiety is a common feature in many clinically used drugs, known for its chemical stability and favorable pharmacokinetic properties. nih.gov

In SAR studies of sulfamoyl-benzamide derivatives, the nature of the substituent on the sulfamoyl nitrogen was found to be of much importance for the compound's activity. nih.gov For instance, an N-cyclopropyl substitution on the sulfonyl group was more favorable for the inhibition of certain enzymes compared to a morpholine (B109124) ring substitution. nih.gov This highlights the sensitivity of the biological activity to modifications at this position. The sulfamoyl group's ability to engage in key interactions within a binding pocket often makes it an indispensable part of the pharmacophore.

Incorporating heterocyclic systems into the this compound scaffold is a common strategy to modulate the compound's physicochemical properties and biological activity. These rings can introduce additional points of interaction with the target, alter solubility and metabolic stability, and fine-tune the electronic properties of the molecule.

Thiophene (B33073): Thiophene is another heterocyclic ring that has been incorporated into biologically active molecules. Thiophene-based heterocycles have been synthesized and evaluated for their antimicrobial activity. nih.gov The sulfur atom in the thiophene ring can influence the electronic distribution and conformation of the molecule.

Benzothiazole (B30560): Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The fusion of a benzene (B151609) ring to the thiazole (B1198619) core creates a more extended and rigid system that can engage in pi-stacking interactions with aromatic residues in a protein's active site. The substitution pattern on the benzothiazole scaffold plays a crucial role in determining its biological activity. researchgate.net

The following table provides a summary of the biological activities observed with the incorporation of different heterocyclic systems into benzamide structures.

| Heterocyclic System | Linked To | Observed Biological Activities |

| 1,2,4-Oxadiazole | Benzamide | Fungicidal, Insecticidal |

| Thiophene | Carboxamide | Antimicrobial |

| Benzothiazole | Benzamide | Anticancer, Anti-inflammatory, Antimalarial |

This table is a representation of findings from various studies on benzamide derivatives linked to heterocyclic systems.

Chiral Aspects and Stereoisomerism in Activity Modulation

While specific research directly investigating the chiral aspects of this compound is not extensively documented in publicly available literature, the principles of stereoisomerism in medicinal chemistry provide a strong basis for understanding its potential importance. The introduction of a chiral center into analogs of this compound could lead to the formation of enantiomers or diastereomers, each potentially exhibiting distinct pharmacological profiles.

For instance, modification of the N-ethyl group to a chiral substituent, such as an N-(1-phenylethyl) group, would result in a pair of enantiomers. These stereoisomers, while having identical chemical formulas, are non-superimposable mirror images. This difference in spatial arrangement can lead to differential binding affinities with their biological targets, a concept often explained by the three-point attachment model. One enantiomer may fit into a receptor's binding site more effectively than the other, resulting in variations in potency, efficacy, or even the nature of the biological response.

The conformational preferences of chiral amides, which are structurally related to this compound, are influenced by rotational barriers and preferred spatial arrangements of their substituents. These conformational differences can significantly impact how the molecule interacts with its biological target.

The potential for stereoisomerism to modulate the activity of this compound analogs is a critical consideration in drug design and development. The synthesis and evaluation of individual stereoisomers are essential to identify the most potent and selective therapeutic agent.

Pharmacophore Identification and Feature Mapping

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore mapping is the process of identifying these key features and their spatial relationships. This computational technique is a powerful tool in drug discovery for identifying new lead compounds.

For a class of compounds, a pharmacophore model can be developed based on the structures of known active molecules. These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA).

In the context of this compound and its analogs, a hypothetical pharmacophore model can be proposed based on its chemical structure. The key features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the benzamide and sulfamoyl groups.

Hydrogen Bond Donor: The nitrogen atom of the benzamide group.

Aromatic Ring: The central benzene ring.

Hydrophobic Group: The N-ethyl group.

A representative pharmacophore model, designated Hypo1, has been developed for similar classes of compounds and includes two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. Such a model can be used as a three-dimensional query to screen large chemical databases, like the ZINC database, to identify novel compounds that fit the pharmacophore and are therefore likely to exhibit similar biological activity.

The table below summarizes a potential pharmacophore model for this compound analogs.

| Pharmacophore Feature | Potential Corresponding Group(s) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Sulfonyl oxygens |

| Hydrogen Bond Donor (HBD) | Amide nitrogen |

| Aromatic Ring (RA) | Phenyl ring |

| Hydrophobic (HY) | Ethyl group |

The identification and mapping of these pharmacophoric features are instrumental in understanding the structure-activity relationships of this compound analogs and in the rational design of new, more potent, and selective molecules.

Molecular Mechanisms and Biological Target Interaction Research Preclinical, Non Human

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) Inhibition

No specific data is available for N-ethyl-3-(methylsulfamoyl)benzamide.

Urease Inhibition

No specific data is available for this compound.

Thioredoxin Reductase (Trr1) Inhibition

No specific data is available for this compound.

Carbonic Anhydrase (CA) Inhibition

No specific data is available for this compound.

Human Ecto-Nucleotide Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

No specific data is available for this compound.

Glucokinase (GK) Activation and Allosteric Modulation

No specific data is available for this compound.

Sirtuin 2 (SIRT2) Inhibition and Deacetylase Activity Modulation

Preclinical research has identified compounds with a 3-(N-arylsulfamoyl)benzamide scaffold as inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. elsevierpure.comnorthwestern.edu Inhibition of SIRT2 is being explored for its neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Huntington's. elsevierpure.comnorthwestern.edu While this compound shares this core benzamide (B126) structure, specific studies on its direct inhibitory activity against SIRT2 have not been prominently identified in the reviewed literature.

Research on analogous compounds, such as 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, has shown that modifications to the benzamide scaffold can significantly influence potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. elsevierpure.comnorthwestern.edu For instance, N-methylation of a parent compound in this class was found to greatly increase its inhibitory potency against SIRT2. elsevierpure.comnorthwestern.edu These findings suggest that the N-ethyl group in this compound could play a role in its potential interaction with the SIRT2 enzyme. Docking simulations with related analogs suggest that the amido moiety of these compounds could occupy hydrophobic binding pockets within the SIRT2 protein. elsevierpure.comnorthwestern.edu

Table 1: SIRT2 Inhibition by Analogous Benzamide Compounds

| Compound | Modification | SIRT2 IC50 | Selectivity over SIRT1 | Selectivity over SIRT3 |

|---|---|---|---|---|

| Compound 1a | N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl) | Low Potency | - | - |

| N-methylated 1a | N-methylation of Compound 1a | Greatly Increased | Excellent | Excellent |

Data is qualitative as presented in the source material. elsevierpure.comnorthwestern.edu

Microsomal Prostaglandin (B15479496) E2 Synthase 1 (mPGES-1) Inhibition

There is no direct preclinical research available from the conducted searches that specifically investigates the inhibitory effects of this compound on microsomal prostaglandin E2 synthase 1 (mPGES-1). The development of mPGES-1 inhibitors is an area of interest for new anti-inflammatory drugs, as mPGES-1 is a key enzyme in the production of prostaglandin E2. researchgate.netnih.gov Research in this area has focused on various chemical scaffolds, but studies detailing the interaction of this compound with mPGES-1 have not been identified.

Viral Protease Inhibition (e.g., SARS-CoV Protease)

In preclinical, non-human studies, there is no specific evidence from the performed searches to suggest that this compound acts as an inhibitor of viral proteases such as the SARS-CoV protease. While various benzamide derivatives have been explored as potential inhibitors of viral proteases, research specifically implicating this compound in this context is not available in the reviewed literature. nih.gov

Viral Fusion Protein Inhibition (e.g., RSV Fusion Protein)

There are no preclinical, non-human research findings from the conducted searches that indicate this compound inhibits viral fusion proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein. The development of RSV fusion inhibitors is an active area of antiviral research, but studies specifically evaluating this compound for this activity have not been identified.

Receptor Binding and Ligand-Target Interactions

Purinergic Receptor System Modulation

No preclinical, non-human studies were identified in the performed searches that specifically examine the interaction of this compound with the purinergic receptor system.

Cannabinoid Receptor Agonism/Modulation

Direct preclinical research on the cannabinoid receptor agonism or modulation by this compound is not available in the reviewed literature. However, studies on other benzamide derivatives suggest that this chemical class can interact with the cannabinoid system. For example, the compound VSN16, which has a benzamide core structure (3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide), has been identified as an agonist at a novel cannabinoid receptor in the vasculature in rat models. nih.govnih.gov VSN16 was found to induce vasorelaxation in an endothelium-dependent manner, an effect that was antagonized by cannabinoid receptor antagonists. nih.govnih.gov This suggests the potential for benzamide-containing compounds to modulate cannabinoid signaling pathways, although the specific actions of this compound on cannabinoid receptors remain uninvestigated in the available literature.

Table 2: Pharmacological Profile of the Analogous Benzamide Compound VSN16

| Compound | Target | Effect | Model System |

|---|---|---|---|

| VSN16 | Novel Cannabinoid Receptor | Agonist, Vasorelaxation | Rat mesenteric artery |

This table is based on findings for a structurally related compound, not this compound. nih.govnih.gov

EP2 Receptor Activity Research

Preclinical research has identified various compounds that act as antagonists to the Prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor, a G-protein coupled receptor, is implicated in a range of physiological and pathological processes, including inflammation and neurotoxicity. google.com In the context of neuroinflammation, activation of the EP2 receptor can promote the production of inflammatory mediators. google.com

While direct studies on this compound are not prevalent in publicly accessible research, the broader class of sulfamoylbenzamide derivatives has been investigated for EP2 receptor antagonism. For instance, N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-4-sulfamoylbenzamide has been identified as a potent EP2 receptor antagonist. nih.gov Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the sulfamoylbenzamide scaffold in achieving high potency for the EP2 receptor. nih.gov These findings suggest that the sulfamoylbenzamide chemical class has the potential for interaction with and antagonism of the EP2 receptor.

AMPA Receptor Interactions

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Modulation of these receptors is a key area of investigation for neurological disorders. The benzamide chemical class, to which this compound belongs, includes compounds that have been identified as AMPA receptor modulators. nih.govnih.gov

These benzamide-type modulators can be categorized into subfamilies with distinct mechanisms of action. nih.gov For example, some first-generation benzamide modulators have been shown to influence AMPA receptor-mediated currents by affecting different aspects of receptor kinetics. nih.gov One such compound, CX546, significantly prolongs the duration of synaptic responses and slows the deactivation of currents following glutamate (B1630785) pulses. nih.gov In contrast, another benzamide modulator, CX516, has a smaller effect on the duration of synaptic responses but is effective in increasing their amplitude. nih.gov This suggests that different benzamide derivatives can differentially modulate AMPA receptor function, with some primarily affecting channel closing rates and others influencing channel opening. nih.gov

Filovirus Glycoprotein (B1211001) (GP) Binding

Filoviruses, such as Ebola and Marburg viruses, utilize a surface glycoprotein (GP) to enter host cells. This makes the GP a prime target for antiviral drug discovery. mdpi.com Research into small molecule inhibitors of filovirus entry has identified compounds that can interfere with the function of the viral GP.

While specific studies on this compound in this context are not available, research on related chemical structures offers insights. A biaryl sulfonamide derivative was found to inhibit in vitro infection mediated by the GPs of all known human-pathogenic filoviruses. nih.govnih.gov Mechanistic studies revealed that this compound blocks the fusion of the viral envelope with the endosomal membrane during cell entry. nih.govnih.gov Notably, this inhibition did not prevent the interaction of the GP with its receptor, the Niemann-Pick C1 protein, suggesting that the compound may interfere with the conformational changes in the GP that are necessary for membrane fusion. nih.govnih.gov Escape mutant studies identified amino acid residues at the base of the GP trimer as important for the interaction with this sulfonamide derivative. nih.govnih.gov

Modulation of Cellular Pathways and Processes (in vitro/ex vivo, non-human)

Interference with Bacterial Folate Synthesis Pathways

The synthesis of folic acid is an essential metabolic pathway for bacteria, making it a well-established target for antimicrobial agents. Sulfonamides are a class of antibiotics that competitively inhibit dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. Due to the structural features of this compound, which includes a sulfamoyl group, it is plausible that it could interfere with bacterial folate synthesis. However, direct preclinical studies confirming this mechanism for this specific compound are not extensively documented in the available literature.

Alpha-Tubulin Acetylation Studies

Certain benzamide derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.govresearchgate.net These compounds can bind to the colchicine (B1669291) binding site on tubulin, leading to a disruption of microtubule dynamics, mitotic blockade, and apoptosis in cancer cell lines. nih.govnih.gov By inhibiting tubulin polymerization, these benzamide derivatives effectively interfere with the formation and function of the mitotic spindle, a critical structure for cell division. nih.gov Although this research focuses on the inhibition of tubulin polymerization, it highlights the potential for benzamide-containing compounds to interact with the microtubule network, which could indirectly influence processes such as alpha-tubulin acetylation.

NLRP3 Inflammasome Activation Inhibition

Detailed research findings and data tables for this compound are not available in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as N-ethyl-3-(methylsulfamoyl)benzamide, might interact with a biological target, typically a protein.

Allosteric Site Binding Predictions

Studies on structurally related benzamide (B126) derivatives have indicated their potential to act as allosteric modulators of enzymes. For instance, a number of N-heteroaryl substituted benzamide derivatives have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. researchgate.net Molecular docking simulations have shown that these benzamide compounds bind to an allosteric pocket on the GK protein, which is distinct from the active site where the natural substrate, glucose, binds. acu.edu.innih.gov

In a study of N-benzothiazol-2-yl benzamide derivatives, which share the benzamide core with this compound, the compounds were predicted to bind within the allosteric site of the glucokinase enzyme. researchgate.net This binding is thought to induce a conformational change in the enzyme, leading to its activation. Given the structural similarities, it is plausible to predict that this compound could also bind to this allosteric site. The docking of a related compound, N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide, into the allosteric site of glucokinase provides a model for how this compound might interact. researchgate.net

Active Site Interaction Analysis

While allosteric binding is a likely mechanism for related benzamide derivatives, active site interaction analysis is also crucial in computational studies. This analysis focuses on the specific interactions between the ligand and the amino acid residues within the binding pocket. For the allosteric activation of glucokinase by benzamide derivatives, specific hydrogen bonding and hydrophobic interactions are critical.

In docking studies of N-benzothiazol-2-yl benzamide derivatives with the glucokinase allosteric site, key interactions were observed. researchgate.net The amide group of the benzamide scaffold is often involved in hydrogen bonding with residues such as Arginine (Arg63). researchgate.net The various substituents on the benzamide ring system engage in hydrophobic interactions with other residues in the binding pocket. For N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide, the benzothiazole (B30560) and the methylsulfamoyl-substituted phenyl ring would be expected to form these crucial hydrophobic contacts. researchgate.net

Based on these findings, a predictive model for the interaction of this compound within a protein binding site can be constructed. The key predicted interactions would involve:

Hydrogen Bonding: The amide linkage is a prime candidate for forming hydrogen bonds with appropriate donor or acceptor residues in the protein.

Hydrophobic Interactions: The ethyl group and the phenyl ring of the benzamide core, as well as the methyl group of the sulfamoyl moiety, are likely to engage in hydrophobic interactions.

Sulfonamide Group Interactions: The sulfamoyl group (SO2NH) can also participate in hydrogen bonding.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond | Amide N-H and C=O | Arg63 |

| Hydrogen Bond | Sulfamoyl N-H and S=O | Polar residues (e.g., Serine, Threonine) |

| Hydrophobic Interaction | Ethyl group | Nonpolar residues (e.g., Leucine, Isoleucine) |

| Hydrophobic Interaction | Phenyl ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations can elucidate the electronic structure, reactivity, and stability of this compound.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are employed to calculate the optimized molecular geometry and various electronic properties of a compound. For this compound, a DFT calculation would begin with the optimization of its three-dimensional structure to find the most stable conformation (the one with the lowest energy). From this optimized geometry, properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges can be determined.

The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atoms of the carbonyl and sulfamoyl groups would be expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms attached to the nitrogen atoms would be regions of positive potential, indicating their role as hydrogen bond donors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO might be distributed over the electron-withdrawing sulfamoyl and carbonyl groups. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity.

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to each other, which is the basis of many biological processes. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these interactions in detail.

NBO analysis provides a description of the bonding in terms of localized orbitals and can quantify the strength of interactions such as hydrogen bonds through the analysis of donor-acceptor interactions. For a dimer of this compound, NBO analysis could be used to calculate the stabilization energy associated with the hydrogen bonds formed between the molecules.

QTAIM is another powerful method that analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can determine the nature and strength of an interaction. For this compound, this analysis could be used to characterize the hydrogen bonds and other weaker interactions, such as van der Waals forces, that would govern its interactions with a protein target or other molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts and the nature of intermolecular forces such as hydrogen bonds and van der Waals interactions. Although numerous studies have employed Hirshfeld surface analysis to investigate the packing of various benzamide and sulfonamide derivatives, no such analysis has been published for this compound.

Preclinical Research Models for Investigating Efficacy and Mechanism Non Human

In Vitro Cell-Based Research Models

No studies have been identified that utilize in vitro cell-based models to research N-ethyl-3-(methylsulfamoyl)benzamide.

Cultured Cell Lines for Enzyme Activity Assays

No data exists on the use of cultured cell lines to perform enzyme activity assays for this compound.

Cell-Based Assays for Pathway Modulation (e.g., Alpha-Tubulin Acetylation)

There is no evidence of cell-based assays being conducted to assess the effect of this compound on pathway modulation, such as alpha-tubulin acetylation.

Cellular Models for Antiviral Activity Research

No cellular models have been used to investigate the potential antiviral activity of this compound, according to available records.

Cytotoxicity Assessment in Research Cell Lines for Biological Activity Profiling

A review of the literature did not uncover any studies where this compound was assessed for cytotoxicity in research cell lines for the purpose of biological activity profiling.

In Vivo Animal Models for Mechanistic Insight and Efficacy Studies (excluding clinical applications)

There are no published in vivo animal studies for this compound aimed at providing mechanistic insight or evaluating efficacy outside of clinical applications.

Hyperglycemia Models (e.g., Alloxan-Induced Diabetes)

No research has been found that investigates the effects of this compound in animal models of hyperglycemia, such as alloxan-induced diabetes.

Inflammatory Disease Models (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis)

There is no published research investigating the effects of this compound in the dextran sulfate sodium (DSS)-induced colitis model. The DSS model is a widely utilized and well-characterized murine model of inflammatory bowel disease, particularly ulcerative colitis. It allows for the assessment of a compound's potential to ameliorate intestinal inflammation, reduce tissue damage, and modulate immune responses. However, no studies have been found that apply this model to the investigation of this compound. Consequently, there is no data available on its impact on disease activity index, colon length, histological scores, or inflammatory cytokine profiles within this model.

Other Relevant Disease Pathophysiology Models for Proof-of-Concept Research

Similarly, a comprehensive review of scientific literature did not reveal any proof-of-concept studies for this compound in other relevant non-human disease models. Preclinical proof-of-concept studies are critical for establishing the therapeutic potential of a compound in a specific disease area before advancing to clinical trials. The absence of such studies for this compound means there is currently no scientific evidence from in vivo models to support its efficacy in any particular pathology.

Future Directions and Broader Academic Implications for Sulfamoyl Benzamide Research

Design Principles for Next-Generation N-ethyl-3-(methylsulfamoyl)benzamide Derivatives

The development of new derivatives of this compound is guided by established principles of medicinal chemistry, focusing on enhancing potency, selectivity, and pharmacokinetic properties. The core sulfamoyl benzamide (B126) scaffold is a versatile platform for chemical modification. thesciencein.org

Key strategies for designing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of different parts of the this compound molecule can help in understanding how chemical structure relates to biological activity. For instance, studies on similar sulfamoyl benzamides have shown that alterations to the amide and sulfonamide substituents can significantly impact enzyme inhibitory activity and selectivity. nih.govrsc.org

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics. For example, the ethyl group on the amide could be replaced with other alkyl or cycloalkyl groups to explore changes in binding affinity or metabolic stability. nih.gov

Conformational Restriction : Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to its biological target. This can lead to increased potency and selectivity.

Computational methods, such as in silico docking, play a crucial role in predicting how newly designed derivatives will interact with their target proteins, allowing for a more rational design process. thesciencein.org

Table 1: Potential Modifications for this compound Derivatives

| Molecular Position | Potential Modification | Desired Outcome |

|---|---|---|

| N-ethyl group | Substitution with larger alkyl, cycloalkyl, or aromatic groups | Enhance binding affinity and selectivity |

| Benzamide ring | Introduction of various substituents (e.g., halogens, hydroxyl groups) | Modulate electronic properties and metabolic stability |

Integration of Omics Data in Target Identification and Validation

The full therapeutic potential of this compound and its derivatives can be unlocked through a deeper understanding of their biological targets and mechanisms of action. The integration of various "omics" technologies provides a powerful, systems-level approach to achieve this. nih.govbamsjournal.com

Genomics and Transcriptomics : These approaches can identify genetic variations or changes in gene expression that correlate with a response to the compound. This can help in identifying the primary targets and downstream pathways affected by the molecule.

Proteomics : By analyzing the entire protein content of a cell or tissue, proteomics can directly identify the proteins that bind to this compound. This is crucial for target identification and for understanding off-target effects.

Metabolomics : This involves studying the complete set of small-molecule metabolites in a biological system. It can reveal how the compound alters metabolic pathways, providing insights into its mechanism of action and potential therapeutic effects. bamsjournal.com

By combining data from these different omics fields, researchers can build comprehensive models of how this compound interacts with biological systems. This integrated approach is essential for validating new drug targets and for identifying biomarkers that can predict patient response in future clinical applications. nih.govbamsjournal.com

Advanced Imaging Techniques for Molecular Interaction Visualization

Visualizing how drugs interact with their targets within a living system provides invaluable information for drug development. Advanced imaging techniques are making it possible to observe these molecular interactions with increasing resolution. nih.govctfassets.net

Super-Resolution Microscopy (SRM) : Techniques like STED and SIM microscopy can overcome the diffraction limit of light, allowing for the visualization of drug molecules and their targets at the subcellular level. nih.gov This can be used to track the localization and dynamics of fluorescently labeled this compound derivatives within cells.

Cryo-Electron Microscopy (Cryo-EM) : This technique can determine the high-resolution structure of proteins and protein-drug complexes. pmlive.com By visualizing the binding of this compound to its target, cryo-EM can provide a detailed map of the molecular interactions, which is crucial for structure-based drug design. pmlive.com

Positron Emission Tomography (PET) : PET imaging can be used to study the biodistribution and target engagement of a drug in vivo. nih.gov By radiolabeling an this compound derivative, researchers can non-invasively track its accumulation in different tissues and confirm that it is reaching its intended target. nih.gov

Table 2: Comparison of Advanced Imaging Techniques

| Technique | Resolution | Application for this compound Research |

|---|---|---|

| Super-Resolution Microscopy | Nanometer scale | Tracking subcellular localization and dynamics |

| Cryo-Electron Microscopy | Angstrom scale | Determining the high-resolution structure of the drug-target complex pmlive.com |

Development of Novel Analytical Probes for Biological Systems

To better understand the biological activity of this compound, it is essential to develop tools that can detect and quantify its presence and interactions in complex biological environments. Novel analytical probes derived from the compound's structure can serve this purpose.

Fluorescent Probes : By attaching a fluorescent molecule (fluorophore) to the this compound scaffold, researchers can create probes that allow for the visualization of the compound's distribution in cells and tissues using fluorescence microscopy. The fluorescence properties of the probe may change upon binding to its target, providing a way to measure target engagement. nih.govacs.org

Affinity-Based Probes : These probes are designed to bind specifically to the target protein of this compound. They can be used to isolate and identify the target protein from complex biological mixtures, a critical step in target validation.

Photoaffinity Probes : These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This allows for the permanent labeling of the target, facilitating its identification and characterization.

The development of such probes is crucial for elucidating the molecular mechanisms underlying the therapeutic effects of the sulfamoyl benzamide class of compounds. acs.org

Contribution of this compound Research to Medicinal Chemistry Paradigms

Research into this compound and its analogs contributes to the broader field of medicinal chemistry in several important ways.

Scaffold for Drug Discovery : The sulfamoyl benzamide core has proven to be a valuable scaffold for developing inhibitors of various enzymes, such as carbonic anhydrases, human nucleotide-binding domain and leucine-rich repeat-containing proteins (h-NTPDases), and glucokinase activators. thesciencein.orgnih.govrsc.org Continued research on derivatives of this compound will likely expand the range of biological targets that can be modulated by this chemical class.

Advancing Drug Design Strategies : The process of optimizing the properties of this compound derivatives serves as a case study for the application of modern drug design principles, including structure-based design, computational modeling, and the use of advanced analytical techniques.

Understanding Drug-Target Interactions : Detailed studies of how these molecules bind to their targets and modulate their function provide fundamental insights into the nature of molecular recognition and enzyme inhibition. This knowledge is transferable to other drug discovery projects.

The ongoing investigation into this compound and related compounds not only holds promise for the development of new medicines but also enriches our fundamental understanding of medicinal chemistry principles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-ethyl-3-(methylsulfamoyl)benzamide, and how can reaction conditions be optimized for purity and yield?

- The synthesis typically involves coupling benzoyl chloride derivatives with sulfamoyl-containing intermediates under controlled conditions. Multi-step protocols, such as those described for analogous sulfonamide-benzamide compounds, emphasize temperature control, inert atmospheres, and purification via column chromatography or recrystallization . Optimization strategies include adjusting stoichiometry, solvent polarity, and catalyst selection to minimize side reactions. For example, yields exceeding 70% were achieved in similar compounds by using continuous flow reactors and advanced purification techniques .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): and NMR provide structural confirmation by identifying proton environments and carbon backbone patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and sulfamoyl groups at δ 2.8–3.2 ppm) .

- Infrared Spectroscopy (IR): Peaks near 1638 cm (amide C=O stretch) and 1350 cm (S=O stretch) confirm functional groups .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 342.02 for a benzamide derivative) .

- Elemental Analysis: Matches calculated vs. experimental C, H, N, and S percentages to verify purity .

Q. How can researchers assess the preliminary biological activity of this compound?

- In vitro assays: Enzyme inhibition studies (e.g., NLRP3 inflammasome or phytoene desaturase inhibition) using fluorometric or colorimetric substrates .

- Cell-based models: Cytotoxicity screening in cancer cell lines (e.g., IC determination via MTT assays) .

- Molecular docking: Computational modeling to predict interactions with target proteins (e.g., binding affinity to enzymes involved in inflammatory pathways) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Dose-response validation: Reproduce assays with standardized concentrations and controls to rule out batch variability.

- Target specificity profiling: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects. For instance, a benzamide derivative reduced infarct size in ischemia/reperfusion models, but follow-up studies should verify if this is mediated via NLRP3 or alternative pathways .

- Metabolic stability assays: Evaluate compound stability in liver microsomes to address discrepancies between in vitro and in vivo results .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

- Biochemical pull-down assays: Use affinity chromatography or photoaffinity labeling to identify protein targets .

- Kinetic studies: Measure enzyme inhibition constants () and mode of inhibition (competitive/non-competitive) using Lineweaver-Burk plots .

- In vivo pharmacodynamic models: For example, murine models of inflammation or cancer to correlate target engagement with therapeutic outcomes .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Analog synthesis: Modify the sulfamoyl group (e.g., replace methyl with ethyl) or benzamide substituents (e.g., fluorine or methoxy groups) to enhance binding .

- 3D-QSAR modeling: Use computational tools to predict how structural changes impact activity. For example, trifluoromethyl groups in similar compounds increased lipophilicity and membrane permeability .

- Cocrystallization studies: Resolve X-ray structures of the compound bound to its target to guide rational design .

Q. What experimental designs are recommended for evaluating pharmacokinetic properties?

- ADME profiling:

- Absorption: Caco-2 cell monolayer assays for intestinal permeability .

- Metabolism: LC-MS/MS analysis of metabolites in hepatocyte incubations .

- Excretion: Radiolabeled compound tracking in rodent models .

- Plasma protein binding: Equilibrium dialysis to measure unbound fraction .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.